molecular formula C11H14FN B1441088 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 1187933-45-4

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1441088
CAS No.: 1187933-45-4
M. Wt: 179.23 g/mol
InChI Key: BGBLEQYVGGLHRH-UHFFFAOYSA-N
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Description

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions followed by fluorination. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the combination of fluorine and dimethyl groups, which confer specific chemical and biological properties. This combination enhances its stability, reactivity, and potential biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

8-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-11(2)6-7-13-10-8(11)4-3-5-9(10)12/h3-5,13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBLEQYVGGLHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=C1C=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701234849
Record name 8-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187933-45-4
Record name 8-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
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Reactant of Route 6
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